![molecular formula C12H16ClNO B13243669 4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
4-{[3-(Chloromethyl)phenyl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Chloromethyl)phenyl]methyl}morpholine is a chemical compound with the molecular formula C12H16ClNO It is known for its unique structure, which includes a morpholine ring attached to a benzyl group substituted with a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine typically involves the reaction of 3-(chloromethyl)benzyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Chloromethyl)phenyl]methyl}morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted morpholine derivatives.
Oxidation: Products include oxides or other oxidized derivatives.
Reduction: Products include reduced forms such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Chloromethyl)phenyl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The morpholine ring may also contribute to its activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a morpholine ring.
4-(Chloromethyl)benzyl chloride: Similar structure but lacks the morpholine ring.
Morpholine derivatives: Compounds with the morpholine ring but different substituents.
Uniqueness
4-{[3-(Chloromethyl)phenyl]methyl}morpholine is unique due to the presence of both the chloromethyl group and the morpholine ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
4-[[3-(chloromethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C12H16ClNO/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10H2 |
InChI-Schlüssel |
NVMAOAAINXQCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC(=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


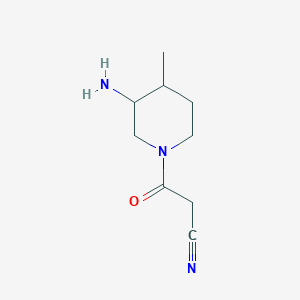

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

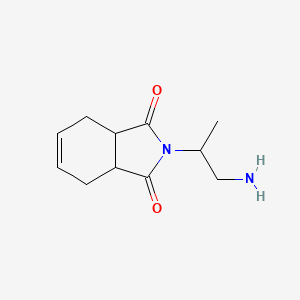
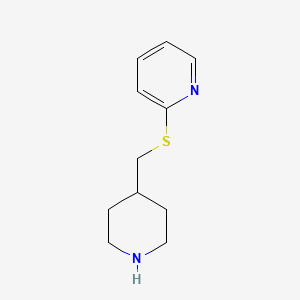
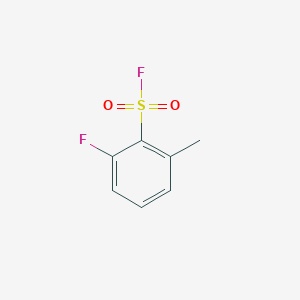

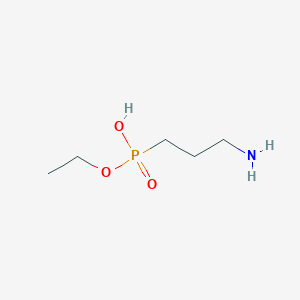
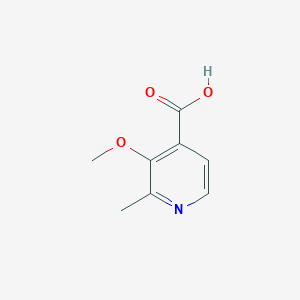
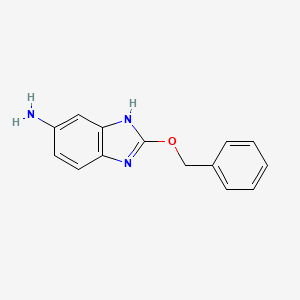
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)

